3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID
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Overview
Description
3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a carbamoyl group, and a hydroxyethoxyethylamino group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Dimethoxyphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with methoxy groups to form the dimethoxyphenyl intermediate.
Carbamoylation: The dimethoxyphenyl intermediate is then reacted with a carbamoylating agent to introduce the carbamoyl group.
Amino Group Introduction: The hydroxyethoxyethylamino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with an alkylating agent.
Final Coupling: The final step involves coupling the intermediate with a propanoic acid derivative under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-DIMETHOXYPHENYL)PROPIONIC ACID: Similar structure but lacks the carbamoyl and hydroxyethoxyethylamino groups.
3-(2,4-DIHYDROXYPHENYL)PROPANOIC ACID: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
3-[(2,4-DIMETHOXYPHENYL)CARBAMOYL]-2-{[2-(2-HYDROXYETHOXY)ETHYL]AMINO}PROPANOIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O7/c1-23-11-3-4-12(14(9-11)24-2)18-15(20)10-13(16(21)22)17-5-7-25-8-6-19/h3-4,9,13,17,19H,5-8,10H2,1-2H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PICWVHBKNKPZDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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